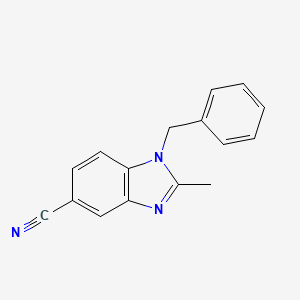

1-ベンジル-2-メチル-1,3-ベンゾジアゾール-5-カルボニトリル

概要

説明

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-72-6 . It has a molecular weight of 247.3 . The IUPAC name for this compound is 1-benzyl-2-methyl-1H-benzimidazole-5-carbonitrile .

Molecular Structure Analysis

The InChI code for 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C16H13N3/c1-12-18-15-9-14 (10-17)7-8-16 (15)19 (12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

科学的研究の応用

化学合成

この化合物は、より複雑なベンゾジアゾールの合成における前駆体として役立ちます。これは触媒として、またはコンビナトリアルケミストリーにおける構成要素として、スクリーニング目的のための多様な化学ライブラリを作成するために使用できます .

分析化学

そのユニークなスペクトル特性により、1-ベンジル-2-メチル-1,3-ベンゾジアゾール-5-カルボニトリルは、分析技術における蛍光プローブまたは発色団として使用できます。これは、生体分子の検出またはフローサイトメトリーアプリケーションに役立ちます .

農業化学

ベンゾジアゾールは、その抗真菌性と抗菌性が研究されています。この化合物は、潜在的な殺虫剤または殺菌剤としての作物保護における使用について調査できます .

環境科学

環境科学では、この化合物の誘導体は、重金属または放射性同位体を結合する能力について研究されています。これは、バイオ修復の取り組みまたは環境センサーの開発に役立ちます .

生化学

ベンゾジアゾール環系は、さまざまな酵素と受容体と相互作用することが知られています。この化合物は、生化学研究でこれらの相互作用を探求するために使用できます。これにより、酵素メカニズムまたは受容体シグナル伝達経路に関する知見が得られる可能性があります .

ナノテクノロジー

最後に、この化合物の金属と安定な複合体を形成する可能性は、ナノスケール材料の生成に活用できます。これらの材料は、薬物送達システム、触媒、またはナノ電子デバイスの構成要素として、用途があります .

作用機序

are a class of organic compounds that contain a benzene ring fused to a diazole ring. They are used in various fields such as pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities . The benzodiazole moiety is a crucial pharmacophore and is a part of many therapeutic agents .

The mode of action of benzodiazoles can vary widely depending on the specific compound and its functional groups. Some benzodiazoles act by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .

The biochemical pathways affected by benzodiazoles also depend on the specific compound and its targets. They can influence a variety of pathways, leading to different downstream effects .

The pharmacokinetics of benzodiazoles, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

The result of action of benzodiazoles can range from therapeutic effects in treating diseases to toxic effects depending on the specific compound, its concentration, and the biological system it interacts with .

The action environment , including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzodiazoles .

実験室実験の利点と制限

BMD-5C is a highly versatile molecule that can be used in a variety of laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds for use in drug discovery and development. In addition, it can be used to study the structure and function of proteins and other biological molecules. However, BMD-5C is also highly toxic and should be handled with care in the laboratory.

将来の方向性

The potential applications of BMD-5C are vast, and there are many future directions for research. These include further study of the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and other bioactive molecules. In addition, further research could be conducted to explore the potential of BMD-5C as an enzyme inhibitor or as a tool for studying the structure and function of proteins and other biological molecules. Finally, further research could be conducted to explore the potential of BMD-5C as an adjuvant for vaccines and other therapeutic agents.

Safety and Hazards

特性

IUPAC Name |

1-benzyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-18-15-9-14(10-17)7-8-16(15)19(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGSHZNASXSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189581 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1403483-72-6 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

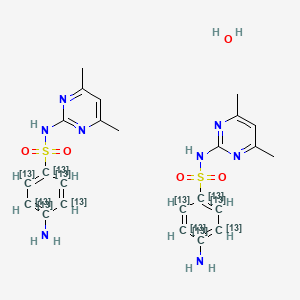

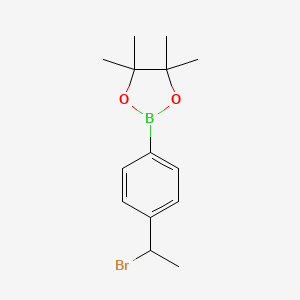

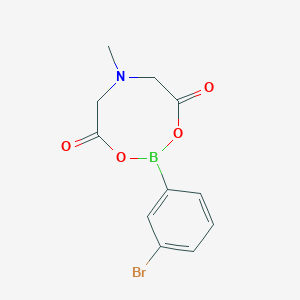

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)

![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)

![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)

![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)